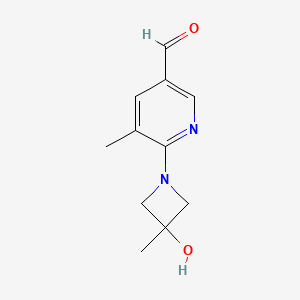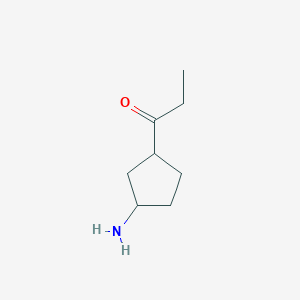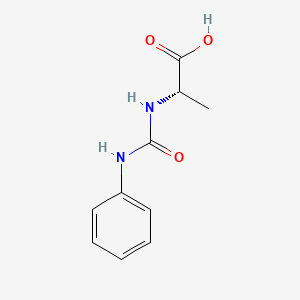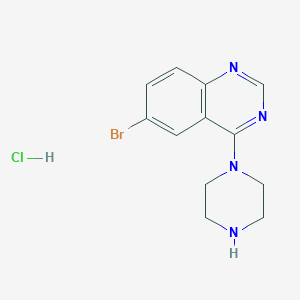
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is a chemical compound with the molecular formula C12H13BrN4·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride typically involves the following steps:
Bromination: The starting material, quinazoline, undergoes bromination to introduce a bromine atom at the 6-position.
Piperazine Substitution: The brominated quinazoline is then reacted with piperazine to introduce the piperazinyl group at the 4-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The piperazinyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction can modify the functional groups on the quinazoline ring.
Scientific Research Applications
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity and selectivity towards these targets. The quinazoline core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(piperazin-1-yl)quinoline: Similar structure but with a quinoline core instead of quinazoline.
Quinazoline-4(3H)-one Derivatives: These compounds have a similar quinazoline core but different substituents at various positions.
Uniqueness
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is unique due to the presence of both the bromine atom and the piperazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H14BrClN4 |
|---|---|
Molecular Weight |
329.62 g/mol |
IUPAC Name |
6-bromo-4-piperazin-1-ylquinazoline;hydrochloride |
InChI |
InChI=1S/C12H13BrN4.ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;/h1-2,7-8,14H,3-6H2;1H |
InChI Key |
KFSQHOHPFYTLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)
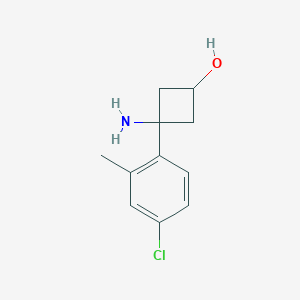
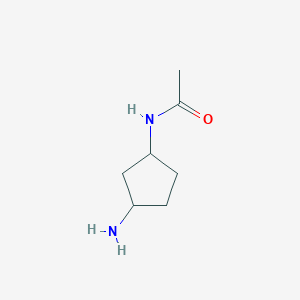
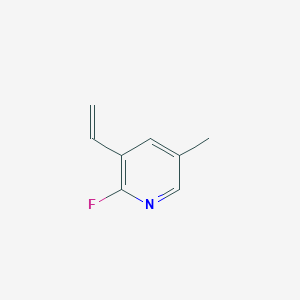
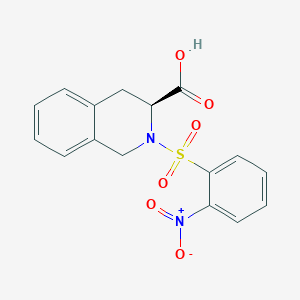
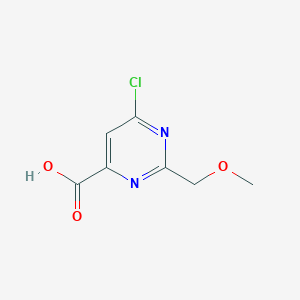
![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
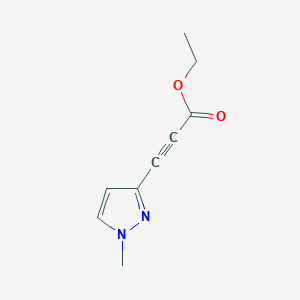
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
